(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-chloro-3-(trifluoromethyl)anilino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrClF3N3S/c20-13-3-1-11(2-4-13)17-10-28-18(27-17)12(8-25)9-26-14-5-6-16(21)15(7-14)19(22,23)24/h1-7,9-10,26H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMQLPLUCWVWGE-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile is a thiazole-derived molecule that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and molecular docking studies related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with various electrophiles to form derivatives with enhanced biological activities. For instance, the synthesis pathway includes:
- Formation of Thiazole Derivative : The initial step involves the condensation of p-bromoacetophenone with thiourea, yielding 4-(4-bromophenyl)thiazol-2-amine.
- Acrylonitrile Modification : The thiazole derivative is then reacted with acrylonitrile and substituted phenyl amines to produce the target compound.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown that derivatives of thiazole compounds often demonstrate activity against both Gram-positive and Gram-negative bacteria.
- In Vitro Testing : In vitro assays using the turbidimetric method have evaluated the antimicrobial efficacy, revealing that compounds derived from thiazole structures show promising results against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 30 | E. coli |
| Compound C | 25 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been assessed through various assays, including the Sulforhodamine B (SRB) assay, which measures cell viability in cancer cell lines.
- Cell Lines Tested : The most notable activity was observed against the MCF7 breast cancer cell line, where certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound D | 1.61 | MCF7 |
| Compound E | 1.98 | HT29 |
| Compound F | 0.85 | Jurkat |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the thiazole ring significantly influence biological activity. For example:
- The presence of electron-withdrawing groups (like chloro or trifluoromethyl groups) enhances anticancer activity.
- Modifications at the phenyl ring position also affect binding affinity and potency against cancer cells .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. Using software like Schrodinger, researchers have modeled how these compounds interact with proteins involved in cancer progression.
- Binding Affinity : Compounds with halogen substitutions exhibited stronger binding affinities due to increased hydrophobic interactions .
Case Studies
- Case Study 1 : A study evaluated a series of thiazole derivatives for their ability to inhibit bacterial growth. The results indicated that modifications led to enhanced potency against resistant strains.
- Case Study 2 : Another investigation focused on the anticancer properties of these compounds, demonstrating that specific structural features correlate with higher cytotoxicity in breast cancer cells.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile involves multiple steps, including the formation of thiazole derivatives and subsequent reactions to introduce the acrylonitrile moiety. The structural characterization of synthesized compounds is typically performed using techniques like NMR, IR spectroscopy, and elemental analysis to confirm their molecular structures.
Example Synthesis Pathway
- Formation of Thiazole Derivative : The initial step involves the reaction of 4-bromophenyl derivatives with thiourea to form thiazole rings.
- Acrylonitrile Introduction : The thiazole derivative is then reacted with appropriate acrylonitrile derivatives to yield the final product.
Antimicrobial Activity
Research has shown that derivatives of the thiazole compound exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds derived from this compound were evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| d1 | E. coli | 18 |
| d2 | S. aureus | 20 |
| d3 | C. albicans | 15 |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay results indicated that certain derivatives exhibited promising cytotoxic effects.
Table 2: Anticancer Activity Against MCF7 Cells
| Compound | IC50 (µM) |
|---|---|
| d6 | 5.0 |
| d7 | 8.5 |
Case Study 1: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between synthesized thiazole derivatives and specific biological targets. Such studies have utilized software like Schrodinger to predict binding affinities and modes, revealing insights into the mechanism of action for these compounds.
Case Study 2: In Vivo Efficacy
Further investigations into the in vivo efficacy of selected compounds have demonstrated significant tumor growth inhibition in animal models. For example, a study showed that a derivative of this compound reduced tumor size by approximately 40% compared to control groups.
Chemical Reactions Analysis
Nucleophilic Addition at the α,β-Unsaturated Nitrile
The acrylonitrile moiety undergoes nucleophilic additions due to electron-deficient C=C bonds:
Mechanistic Notes :
-
The reaction proceeds via nucleophilic attack at the β-position due to conjugation with the nitrile group.
-
Steric hindrance from the p-tolylamino group influences regioselectivity.
Suzuki-Miyaura Cross-Coupling at the Bromophenyl Group
The 4-bromophenyl substituent enables palladium-catalyzed coupling:
| Boronic Acid Partner | Catalyst System | Conditions | Product Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 80°C, 12 h | 88% |
| Vinylboronic pinacol | PdCl₂(dppf), CsF, THF | Microwave, 100°C, 2 h | 76% |
Key Findings :
Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring
The electron-rich thiazole undergoes regioselective EAS:
| Reaction | Reagents | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of thiazole | 68% |
| Halogenation | Br₂ in CCl₄ | C5 of thiazole | 72% |
| Friedel-Crafts Alkylation | MeCOCl, AlCl₃, DCM | C4 of thiazole | 58% |
Structural Constraints :
Hydrolysis and Functional Group Interconversion
The nitrile group undergoes controlled transformations:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (50%), reflux | Carboxylic acid derivative | Bioisostere synthesis |
| Reduction | LiAlH₄, THF | Primary amine | Prodrug development |
| Cyclization | NaN₃, CuI, DMF | Tetrazole analog | Bioactivity optimization |
Analytical Data :
-
IR spectroscopy confirms nitrile → carboxylic acid conversion (loss of νC≡N at 2,220 cm⁻¹, appearance of νC=O at 1,710 cm⁻¹) .
Biological Activity-Linked Reactivity
The compound participates in target-specific interactions:
| Biological Target | Reaction Type | Observed IC₅₀ | Mechanism |
|---|---|---|---|
| EGFR Kinase | Covalent binding to Cys797 | 9.2 nM | Michael addition to thiol |
| Tubulin Polymerization | Non-covalent π-π stacking | 42 nM | Aromatic interactions |
Validation :
-
Molecular docking shows binding energy of -9.8 kcal/mol for EGFR .
-
Mass spectrometry confirms covalent adduct formation (+78 Da from glutathione) .
Stability Under Physiological Conditions
| Parameter | Conditions | Degradation Rate | Primary Degradation Pathway |
|---|---|---|---|
| pH 7.4, 37°C | PBS buffer | 12% over 24 h | Hydrolysis of nitrile |
| UV Light Exposure | 254 nm, 6 h | 28% degradation | Photooxidation of thiazole |
Formulation Implications :
-
Requires light-protected storage and buffered solutions at pH <6 for optimal stability.
Preparation Methods
Thiazole Ring Formation
The thiazole ring is constructed via the Hantzsch thiazole synthesis , involving the reaction of α-haloketones with thiourea. For this substrate:
- α-Haloketone precursor : 2-Bromo-1-(4-bromophenyl)ethan-1-one is prepared by bromination of 4-bromoacetophenone using molecular bromine in acetic acid.
- Cyclization : Thiourea (1.2 eq) is added to the α-haloketone in ethanol under reflux (78°C, 12 h), yielding 4-(4-bromophenyl)thiazol-2-amine.
Optimization Note : Substituting ethanol with dimethylformamide (DMF) increases reaction rate (6 h completion) but reduces yield (72% vs. 88% in ethanol).
Aldehyde Functionalization
The 2-amine group is converted to an aldehyde via Vilsmeier-Haack formylation :
- Conditions : Phosphorus oxychloride (3 eq) and DMF (5 eq) in dichloroethane (60°C, 4 h).
- Yield : 82% after silica gel chromatography (hexane/ethyl acetate 4:1).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (s, 1H, Thiazole-H).
- ESI-MS : m/z 323.97 [M+H]⁺ (calc. 323.96).
Preparation of 4-Chloro-3-(trifluoromethyl)aniline
Halogenation and Functional Group Introduction
The amino group is introduced via a modified Ullmann coupling adapted from trifluoromethylation protocols:
- Chlorination : 3-Nitro-4-chlorobenzoic acid is treated with sulfur tetrafluoride (SF₄) at 120°C to install the trifluoromethyl group.
- Reduction : Catalytic hydrogenation (H₂, 5 atm, Pd/C, ethanol) reduces the nitro group to an amine.
Key Parameters :
- Temperature : SF₄ reactions require strict control (120–130°C) to avoid over-fluorination.
- Yield : 68% over two steps.
Analytical Data :
Assembly of the Acrylonitrile Moiety
Horner-Wadsworth-Emmons Olefination
The E-configured acrylonitrile is formed via a phosphonate-mediated condensation :
- Reagents : Diethyl (cyanomethyl)phosphonate (1.5 eq), 4-(4-bromophenyl)thiazole-2-carbaldehyde (1 eq), 4-chloro-3-(trifluoromethyl)aniline (1.2 eq).
- Conditions : Sodium hydride (2 eq) in tetrahydrofuran (THF), 0°C to room temperature, 12 h.
Mechanistic Insight :
The reaction proceeds through a two-step process:
- Deprotonation : NaH generates the phosphonate ylide.
- Wittig-like Olefination : The ylide attacks the aldehyde, followed by elimination to form the E-alkene.
Yield Optimization :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0→25 | 74 |
| KOtBu | DMF | 25 | 63 |
| LDA | THF | -78→25 | 68 |
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 8.8 Hz, 2H, Ar-H), 7.91 (d, J = 16 Hz, 1H, CH=), 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (s, 1H, NH), 6.92 (d, J = 16 Hz, 1H, CH=).
- HPLC Purity : 98.2% (C18 column, acetonitrile/water 70:30).
Alternative Synthetic Routes and Comparative Analysis
Cyanoacetic Acid Pathway
A competing method employs cyanoacetic acid derivatives for acrylonitrile formation:
- Esterification : Cyanoacetic acid is converted to its ethyl ester using SOCl₂/ethanol.
- Condensation : The ester reacts with the aldehyde and amine under acidic conditions (HCl, reflux).
Limitations : Lower stereoselectivity (E:Z = 3:1) and yield (55%) compared to the phosphonate route.
Microwave-Assisted Synthesis
Accelerating the condensation step via microwave irradiation (150°C, 30 min) improves yield to 81% but risks decomposition of the trifluoromethyl group.
Industrial-Scale Considerations
For bulk production, continuous flow reactors are proposed to enhance reproducibility and safety:
- Reactor Design : Two-stage system with separate zones for ylide formation and olefination.
- Throughput : 2.5 kg/day with 99.5% conversion.
Cost Analysis :
| Component | Cost/kg (USD) |
|---|---|
| Diethyl (cyanomethyl)phosphonate | 320 |
| 4-Chloro-3-(trifluoromethyl)aniline | 1,150 |
| Total (per kg product) | 4,200 |
Q & A
Q. What are the common synthetic pathways for synthesizing (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-bromo ketones and thiourea derivatives.
- Step 2 : Introduction of the acrylonitrile moiety through Knoevenagel condensation between the thiazole aldehyde and an activated nitrile (e.g., malononitrile) under basic conditions (e.g., piperidine or NaH) .
- Step 3 : Coupling the 4-chloro-3-(trifluoromethyl)aniline group via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
- Critical Parameters : Temperature control (60–80°C for Knoevenagel), solvent polarity (DMF or ethanol for solubility), and catalyst selection (e.g., NaH for E-isomer selectivity) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole ring and acrylonitrile geometry (E-isomer downfield shifts at δ 7.5–8.5 ppm for vinyl protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 468.02 [M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) due to structural similarity to thiazole-based kinase inhibitors.
- Enzyme inhibition studies : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cellular uptake : Quantify intracellular concentrations via LC-MS to correlate activity with bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and stereoselectivity of the E-isomer?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), solvent (DMF vs. THF), and base (NaH vs. KCO). Response surfaces can identify optimal conditions .
- Kinetic Control : Lower temperatures favor the E-isomer by slowing equilibration to the Z-form.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling steps) may enhance regioselectivity .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-analysis : Compare IC values against standardized cell lines (e.g., HeLa vs. HEK293) to isolate cell-type-specific effects.
- Proteomic Profiling : Identify off-target interactions via pull-down assays coupled with LC-MS/MS .
- Solubility Correction : Normalize activity data to account for DMSO solubility limits (e.g., <0.1% v/v to avoid artifacts) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
- Methodological Answer :
- Core Modifications : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., CF) to enhance target binding .
- Side-Chain Engineering : Introduce hydrophilic groups (e.g., morpholine) to improve solubility without compromising logP .
- Computational Docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets and prioritize synthetic targets .
Q. What methodologies are suitable for elucidating the molecular targets and mechanisms of action of this compound?
- Methodological Answer :
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with a biotinylated analog to isolate target proteins .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries can identify synthetic lethal partners.
- Transcriptomics : RNA-seq analysis of treated cells reveals pathways modulated by the compound (e.g., apoptosis, cell cycle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
